molecular formula C16H31NOSn B183927 3-Methyl-5-(tributylstannyl)isoxazole CAS No. 126085-89-0

3-Methyl-5-(tributylstannyl)isoxazole

Cat. No.: B183927
CAS No.: 126085-89-0
M. Wt: 372.1 g/mol
InChI Key: YYGNJPDQYSBWPH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(tributylstannyl)isoxazole typically involves a (3+2) cycloaddition reaction. One common method uses tributyl(ethynyl)tin as a dipolarophile . The reaction conditions often require a palladium catalyst to facilitate the cycloaddition process, yielding the desired isoxazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cycloaddition reactions under controlled conditions. The use of palladium catalysts and appropriate solvents ensures high yield and purity of the final product .

Scientific Research Applications

3-Methyl-5-(tributylstannyl)isoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(tributylstannyl)isoxazole primarily involves its role as a reagent in cycloaddition and substitution reactions. The palladium-catalyzed cycloaddition mechanism involves the formation of a palladium complex, which facilitates the coupling of unsaturated functional groups to form the isoxazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-(tributylstannyl)isoxazole is unique due to its tributylstannyl group, which provides versatility in synthetic applications. Its ability to undergo palladium-catalyzed cycloaddition reactions distinguishes it from other isoxazole derivatives .

Properties

IUPAC Name

tributyl-(3-methyl-1,2-oxazol-5-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4NO.3C4H9.Sn/c1-4-2-3-6-5-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGNJPDQYSBWPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC(=NO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NOSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376845
Record name 3-METHYL-5-(TRIBUTYLSTANNYL)ISOXAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126085-89-0
Record name 3-METHYL-5-(TRIBUTYLSTANNYL)ISOXAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of nitroethane (0.0952 ml, 1.33 mmol) in benzene (2 mL) was added phenyl isocyanate (0.291 ml, 2.66 mmol). The solution was stirred at 50° C. for ten minutes followed by the addition of triethylamine (0.00925 ml, 0.0666 mmol) and tributyl(ethynyl)stannane (0.365 ml, 1.27 mmol). The mixture was left to stir at 50° C. overnight. The solution was diluted with water and filtered though a celite plug, the resulting filtrate was extracted with toluene. Organic extracts were dried over magnesium sulfate and filtered then concentrated to yield the product as a yellow oil.
Name
nitroethane
Quantity
0.0952 mL
Type
reactant
Reaction Step One
Quantity
0.291 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.00925 mL
Type
reactant
Reaction Step Two
Quantity
0.365 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of nitroethane and phenyl isocynate in 8 ml of benzene was stirred at 50° C. for 5 minutes before ethynyltri-n-butyltin in 8 ml of benzene containing one droplet of Et3N was added. The mixture was stirred at 50° C. for 14 hours. The reaction mixture was then quenched with water and filtered through celite. The filtrate was extracted with EtOAc, dried with Na2SO4. Silica Chromatography using Hexance/EtOAc afforded 3-methyl-5-(tributylstannyl)isoxazole, 6.30 g, 85% yield.
Name
nitroethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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